1-ethyl-N-[(1-ethyl-4-methyl-1H-pyrazol-5-yl)methyl]-5-methyl-1H-pyrazol-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-ethyl-N-[(1-ethyl-4-methyl-1H-pyrazol-5-yl)methyl]-5-methyl-1H-pyrazol-4-amine is a compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at adjacent positions. This particular compound is characterized by its two pyrazole rings, each substituted with ethyl and methyl groups. Pyrazoles are known for their diverse biological activities and are used in various fields, including pharmaceuticals, agriculture, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-ethyl-N-[(1-ethyl-4-methyl-1H-pyrazol-5-yl)methyl]-5-methyl-1H-pyrazol-4-amine typically involves multi-step reactions starting from commercially available precursors. One common method involves the alkylation of 1-ethyl-4-methyl-1H-pyrazole-5-carbaldehyde with ethylamine under basic conditions to form the intermediate, which is then further reacted with methyl iodide to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
1-ethyl-N-[(1-ethyl-4-methyl-1H-pyrazol-5-yl)methyl]-5-methyl-1H-pyrazol-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding pyrazole oxides.
Reduction: Reduction reactions using agents like sodium borohydride can convert the compound into its reduced forms.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms or the methyl groups, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under mild conditions.
Substitution: Halogenating agents, nucleophiles like amines or thiols, under appropriate solvent conditions.
Major Products
The major products formed from these reactions include pyrazole oxides, reduced pyrazole derivatives, and various substituted pyrazole compounds.
Scientific Research Applications
1-ethyl-N-[(1-ethyl-4-methyl-1H-pyrazol-5-yl)methyl]-5-methyl-1H-pyrazol-4-amine has several scientific research applications:
Medicine: Explored as a potential therapeutic agent due to its ability to interact with various biological targets.
Industry: Utilized in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 1-ethyl-N-[(1-ethyl-4-methyl-1H-pyrazol-5-yl)methyl]-5-methyl-1H-pyrazol-4-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to its biological effects. The exact molecular targets and pathways depend on the specific application and are subjects of ongoing research .
Comparison with Similar Compounds
Similar Compounds
1-ethyl-3-methyl-1H-pyrazole-5-carboxylic acid: Similar in structure but with a carboxylic acid group instead of an amine.
1-methyl-5-phenyl-1H-pyrazole-4-carboxamide: Contains a phenyl group and a carboxamide group, differing in substitution patterns.
1-ethyl-4-methyl-1H-pyrazole-5-carbaldehyde: An aldehyde derivative with similar core structure.
Uniqueness
1-ethyl-N-[(1-ethyl-4-methyl-1H-pyrazol-5-yl)methyl]-5-methyl-1H-pyrazol-4-amine is unique due to its dual pyrazole rings and specific substitution pattern, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C13H21N5 |
---|---|
Molecular Weight |
247.34 g/mol |
IUPAC Name |
1-ethyl-N-[(2-ethyl-4-methylpyrazol-3-yl)methyl]-5-methylpyrazol-4-amine |
InChI |
InChI=1S/C13H21N5/c1-5-17-11(4)12(8-16-17)14-9-13-10(3)7-15-18(13)6-2/h7-8,14H,5-6,9H2,1-4H3 |
InChI Key |
JSEKOYBWINDFPM-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=C(C=N1)NCC2=C(C=NN2CC)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.